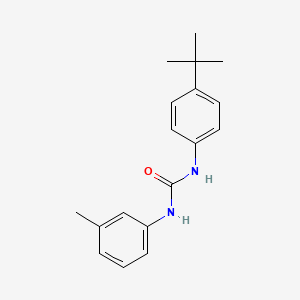![molecular formula C20H21N3O4 B5557569 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has garnered interest in the scientific community for its potential applications in medicinal chemistry, particularly due to its structure which includes the oxadiazole ring, known for various biological activities. The compound's synthesis and properties suggest its utility in exploring new therapeutic pathways.
Synthesis Analysis
The synthesis of compounds similar to 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multi-step chemical reactions starting from basic aromatic acids and aldehydes. These processes typically include the formation of oxadiazole rings through cyclization reactions and subsequent functionalization to introduce various substituents, enhancing the compound's pharmacological profile (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing the oxadiazole moiety and dimethoxybenzamide groups reveals intricate details about their conformation and stability. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding, and π-π interactions, which significantly influence the compound's physical and chemical properties (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are characterized by its reactivity towards nucleophiles and electrophiles, given its aromatic and heteroaromatic structure. The presence of oxadiazole and benzamide functionalities allows for various chemical modifications, including N-alkylation and acylation, which can significantly alter the compound's biological activity (Kranjc et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug formulation. These properties are influenced by the molecular structure, particularly the substituents on the aromatic rings and the oxadiazole core, which impact the compound's overall polarity and intermolecular interactions (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various chemical agents, and stability under different conditions, are defined by the compound's functional groups. The oxadiazole ring offers a unique reactivity pattern, which is useful in synthetic chemistry for constructing complex molecules with potential biological activity. These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications (Gabriele et al., 2006).
Scientific Research Applications
Anticancer Activity
- Anticancer Evaluation : A study demonstrated the synthesis and evaluation of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Biological Studies
- Crystal Structure and Biological Studies : Research involving derivatives of 1,3,4-oxadiazole, like the one , revealed insights into their crystal structure, antimicrobial, and antioxidant activities (Karanth et al., 2019).
Materials Science
- Polymer Applications : Aromatic polyamides containing 1,3,4-oxadiazole units exhibit properties like good thermal stability and solubility in certain solvents. These polymers can be used to create thin flexible films with potential applications in materials science (Sava et al., 2003).
Organic Chemistry
- Synthesis and Characterization : Studies on compounds related to 1,3,4-oxadiazole focus on their synthesis, characterization, and potential as anticancer agents (Salahuddin et al., 2014).
Advanced Synthesis Techniques
- Chemistry of Aminooxycarbenes : Research in this area explores the synthesis and reactions of compounds related to 1,3,4-oxadiazole, contributing to a deeper understanding of organic chemistry and synthesis techniques (Couture & Warkentin, 1997).
Pharmaceutical Research
- Docking Studies and Antimicrobial Evaluation : Studies involving derivatives of 1,3,4-oxadiazole include docking studies and evaluation of antimicrobial properties, useful in pharmaceutical research (Talupur et al., 2021).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-6-5-7-14(10-13)19-21-18(27-22-19)12-23(2)20(24)16-9-8-15(25-3)11-17(16)26-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXIIJBAZWNHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)


![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)




![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)